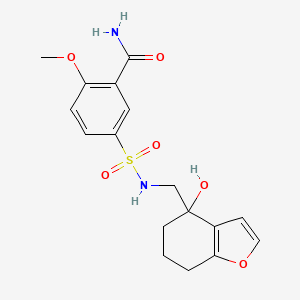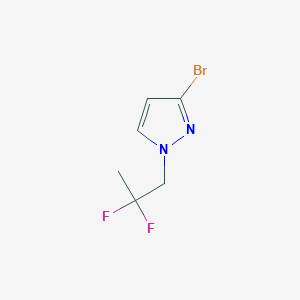![molecular formula C23H25N5O3S B2980269 5-((4-Methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868219-86-7](/img/structure/B2980269.png)
5-((4-Methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((4-Methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C23H25N5O3S and its molecular weight is 451.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Compounds containing the (4-methoxyphenyl)piperazine moiety have been studied as inhibitors of acetylcholinesterase (ache) and butyrylcholinesterase (bche) . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter important for cognitive functions .
Mode of Action
Similar compounds have been found to inhibit ache and bche, thereby increasing acetylcholine levels . This is achieved by preventing the breakdown of acetylcholine, which enhances cholinergic transmission .
Biochemical Pathways
By inhibiting ache and bche, the compound could potentially affect the cholinergic system and its associated pathways . This could lead to increased acetylcholine levels and enhanced cholinergic transmission, which are important for cognitive functions .
Pharmacokinetics
The compound’s structure suggests that it may be metabolized by cytochrome p450 enzymes, specifically cyp3a4
Result of Action
By inhibiting ache and bche and increasing acetylcholine levels, the compound could potentially enhance cognitive functions . This could be beneficial in conditions characterized by decreased cholinergic transmission, such as Alzheimer’s disease .
生化分析
Biochemical Properties
The compound interacts with various enzymes and proteins in biochemical reactions. For instance, it has been found to inhibit acetylcholinesterase, an important enzyme in acetylcholine hydrolysis . This interaction increases acetylcholine levels, which is a key mechanism in the treatment of neurodegenerative diseases like Alzheimer’s .
Cellular Effects
The compound’s effects on cells are largely tied to its influence on acetylcholine levels. By inhibiting acetylcholinesterase, it can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, the compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It has been shown to bind to the active site of acetylcholinesterase, inhibiting the enzyme and leading to increased acetylcholine levels . This binding interaction is thought to be facilitated by the compound’s p-methylphenyl group .
Metabolic Pathways
The metabolic pathways involving 5-((4-Methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol are not yet fully known. Given its inhibitory effect on acetylcholinesterase, it may be involved in the cholinergic pathway .
属性
IUPAC Name |
5-[(4-methoxyphenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3S/c1-30-18-7-3-16(4-8-18)20(21-22(29)28-23(32-21)24-15-25-28)27-13-11-26(12-14-27)17-5-9-19(31-2)10-6-17/h3-10,15,20,29H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXUJFZVYJOWQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=C(N3C(=NC=N3)S2)O)N4CCN(CC4)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(E)-N-[3-[3-[(4-Fluorophenyl)methyl]-3-(hydroxymethyl)pyrrolidin-1-yl]-3-oxopropyl]-2-phenylethenesulfonamide](/img/structure/B2980186.png)
![8-(2-((2,5-dimethoxyphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2980187.png)
![N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-L-alanine](/img/structure/B2980191.png)





![N-(5-chloro-2-methoxyphenyl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2980201.png)


![2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol](/img/structure/B2980206.png)
![(2S)-1-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-2,3-dihydroindole-2-carboxamide](/img/structure/B2980207.png)

